An In-depth Technical Guide to the Chemical Properties and Structure of 2,6-Dibromophenol-3,4,5-d3
An In-depth Technical Guide to the Chemical Properties and Structure of 2,6-Dibromophenol-3,4,5-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 2,6-Dibromophenol-3,4,5-d3. Given the limited availability of direct experimental data for this deuterated isotopologue, this guide leverages extensive data from its non-deuterated counterpart, 2,6-Dibromophenol, to infer and present a thorough profile. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols are provided. Furthermore, this guide includes visualizations of pertinent biological pathways and experimental workflows to facilitate a deeper understanding of its potential applications in research and drug development.
Chemical Properties and Structure
2,6-Dibromophenol-3,4,5-d3 is the deuterated form of 2,6-Dibromophenol, a halogenated phenol found in various marine organisms. The substitution of hydrogen with deuterium at the 3, 4, and 5 positions of the phenol ring provides a valuable tool for metabolic studies, reaction mechanism investigations, and as an internal standard in mass spectrometry-based analyses.
General and Physicochemical Data
The core chemical and physical properties of 2,6-Dibromophenol-3,4,5-d3 are presented in Table 1. The data for the non-deuterated analogue is included for comparison, as properties such as melting point, boiling point, and pKa are not expected to differ significantly with deuteration.
| Property | Value (2,6-Dibromophenol-3,4,5-d3) | Value (2,6-Dibromophenol) |
| Molecular Formula | C₆HD₃Br₂O | C₆H₄Br₂O |
| Molecular Weight | 254.92 g/mol | 251.90 g/mol [1] |
| Appearance | White to off-white crystalline solid (predicted) | White needle-like crystals[1][2] |
| Melting Point | 53-56 °C (predicted) | 53-56 °C[1] |
| Boiling Point | 255-256 °C at 740 mmHg (predicted) | 255-256 °C at 740 mmHg[1] |
| pKa | ~6.67 (predicted) | 6.67 |
| LogP | ~3.36 (predicted) | 3.36 |
Solubility Profile
The solubility of 2,6-Dibromophenol-3,4,5-d3 is expected to be very similar to its non-deuterated form.
| Solvent | Solubility |
| Water | Slightly soluble |
| Ethanol | Very soluble |
| Ether | Very soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,6-Dibromophenol-3,4,5-d3. The following data is based on the known spectrum of 2,6-Dibromophenol, with predicted modifications for the deuterated analogue.
1.3.1. Mass Spectrometry
The mass spectrum of 2,6-Dibromophenol-3,4,5-d3 will show a molecular ion peak at m/z 255, reflecting the presence of three deuterium atoms. The isotopic pattern for the two bromine atoms will be preserved. The non-deuterated compound exhibits a characteristic isotopic pattern with major peaks at m/z 250, 252, and 254.
1.3.2. NMR Spectroscopy
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¹H NMR: The ¹H NMR spectrum of 2,6-Dibromophenol-3,4,5-d3 in a solvent like CDCl₃ is expected to be significantly simplified compared to the non-deuterated form. The signals corresponding to the protons at positions 3, 4, and 5 of the aromatic ring will be absent. A broad singlet corresponding to the hydroxyl proton will be present. For 2,6-Dibromophenol, the spectrum typically shows a triplet for the proton at the 4-position and a doublet for the protons at the 3 and 5-positions.
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¹³C NMR: The ¹³C NMR spectrum will show signals for the six carbon atoms of the benzene ring. The signals for the deuterated carbons (C3, C4, C5) will exhibit coupling to deuterium and may have a lower intensity.
1.3.3. Infrared (IR) Spectroscopy
The IR spectrum of 2,6-Dibromophenol-3,4,5-d3 is expected to be very similar to that of 2,6-Dibromophenol, with characteristic absorptions for the O-H stretch, C-Br stretch, and aromatic C-C bending. The C-D stretching vibrations will appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations.
Experimental Protocols
Synthesis of 2,6-Dibromophenol-3,4,5-d3 (Proposed)
Materials:
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2,6-Dibromophenol
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Deuterium oxide (D₂O, 99.8 atom % D)
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Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O)
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Anhydrous diethyl ether
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Anhydrous magnesium sulfate
Procedure:
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In a sealed reaction vessel, dissolve 2,6-Dibromophenol in an excess of deuterium oxide.
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Add a catalytic amount of deuterated sulfuric acid to the solution.
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Heat the mixture at a reflux temperature for an extended period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange at the aromatic positions.
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Monitor the progress of the reaction by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.
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Once the exchange is complete, cool the reaction mixture to room temperature.
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Neutralize the acid catalyst with a suitable base (e.g., anhydrous sodium carbonate).
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Extract the deuterated product with anhydrous diethyl ether.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain 2,6-Dibromophenol-3,4,5-d3.
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Purify the product further by recrystallization or column chromatography if necessary.
Synthesis of 2,6-Dibromophenol
A common method for the synthesis of the starting material, 2,6-Dibromophenol, involves the direct bromination of phenol.
Materials:
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Phenol
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N-Bromosuccinimide (NBS)
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N,N-diisopropylamine
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Dichloromethane
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1M Hydrochloric acid
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Sodium sulfate
Procedure:
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In a Schlenk tube, dissolve phenol (1.5 g, 16 mmol) in dichloromethane (10 mL).
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Add N,N-diisopropylamine (0.44 mL, 3.1 mmol) to the solution.
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In a separate Schlenk tube, dissolve N-bromosuccinimide (5.7 g, 32 mmol) in dichloromethane (150 mL).
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Slowly add the NBS solution to the phenol solution over 3 hours at room temperature (23 °C).
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Stir the reaction mixture for an additional hour after the addition is complete.
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Quench the reaction by adding 50 mL of 1M hydrochloric acid.
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Extract the organic layer with water (80 mL).
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Dry the organic layer over sodium sulfate and concentrate under vacuum to yield 2,6-Dibromophenol.
Caption: Experimental workflow for the synthesis of 2,6-Dibromophenol.
Biological Activity and Signaling Pathways
2,6-Dibromophenol has been identified as a weak inhibitor of voltage-gated Ca²⁺ channels. While it shows no significant effect on potassium-induced calcium elevation in PC12 cells, its impact on calcium homeostasis is a key aspect of its biological activity. Disruptions in cellular Ca²⁺ signaling can affect numerous cellular processes, including neurotransmission, hormone secretion, and apoptosis.
Disruption of Calcium Homeostasis
The lipophilic nature of 2,6-Dibromophenol, enhanced by the bromine atoms, is thought to facilitate its interaction with cell membranes and ion channels. This interaction can lead to a disruption of the tightly regulated intracellular calcium concentration.
Caption: Potential mechanism of 2,6-Dibromophenol-induced disruption of calcium homeostasis.
Induction of Apoptosis
Closely related compounds, such as 2,4,6-tribromophenol, have been shown to induce apoptosis through the intrinsic or mitochondrial pathway. This process is often initiated by cellular stress, including the disruption of Ca²⁺ homeostasis, leading to the release of cytochrome c from the mitochondria and the activation of the caspase cascade.
Caption: Proposed intrinsic apoptosis pathway potentially induced by 2,6-Dibromophenol.
Conclusion
2,6-Dibromophenol-3,4,5-d3 represents a valuable, yet understudied, chemical tool for a range of scientific applications. While direct experimental data remains limited, a comprehensive understanding of its properties and behavior can be effectively inferred from its non-deuterated analogue. This guide provides a foundational resource for researchers, summarizing the key chemical and structural information, offering detailed experimental protocols, and visualizing potential biological mechanisms of action. Further research into the specific properties and biological activities of this deuterated compound is warranted to fully unlock its potential in drug development and mechanistic studies.
